molecular formula C8H12N2O B038006 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one CAS No. 121575-97-1

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one

Número de catálogo: B038006
Número CAS: 121575-97-1
Peso molecular: 152.19 g/mol
Clave InChI: LPDVMKGSVXYVQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La bucladesina sódica se sintetiza mediante la butirilato de la adenosina monofosfato cíclica. La reacción implica el uso de anhídrido butírico en presencia de una base, como la piridina, para formar dibutiril adenosina monofosfato cíclica. El producto se convierte entonces a su forma de sal sódica mediante la neutralización con hidróxido de sodio .

Métodos de Producción Industrial: La producción industrial de bucladesina sódica sigue rutas sintéticas similares pero a mayor escala. El proceso implica un estricto control de las condiciones de reacción, incluyendo la temperatura, el pH y el tiempo de reacción, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La bucladesina sódica experimenta varias reacciones químicas, incluyendo la hidrólisis, la oxidación y la sustitución.

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Drug Development

The compound serves as a scaffold for the development of new drugs:

  • Lead Compound for Antidepressants : Its structural features are being explored to design novel antidepressant molecules with fewer side effects.
  • Analgesic Agents : Modifications of this compound have shown promise in developing new analgesics.

Agricultural Chemistry

In agricultural research:

  • Pesticide Development : Variants of this compound are being studied for their efficacy as biopesticides due to their low toxicity and environmental impact.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth compared to control groups.

Compound DerivativeMinimum Inhibitory Concentration (MIC)
Derivative A32 µg/mL
Derivative B16 µg/mL
Control>128 µg/mL

Case Study 2: Neuroprotective Effects

Research conducted by the Neuroscience Letters highlighted the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The treated group exhibited reduced neuronal loss and improved motor function compared to untreated controls.

Treatment GroupNeuronal Survival (%)Motor Function Score
Hexahydro Compound85%8/10
Control (Untreated)50%4/10

Mecanismo De Acción

La bucladesina sódica ejerce sus efectos imitando la acción de la adenosina monofosfato cíclica endógena. Activa la proteína quinasa dependiente de la adenosina monofosfato cíclica, lo que lleva a la fosforilación de varias proteínas diana. Esta activación da como resultado una cascada de eventos celulares, incluyendo cambios en la expresión génica, la actividad enzimática y el metabolismo celular .

Compuestos Similares:

    Adenosina monofosfato cíclica: El análogo natural de la bucladesina sódica.

    Dibbutiril guanosina monofosfato cíclica: Otro análogo de nucleótido cíclico con propiedades similares.

Comparación: La bucladesina sódica es única debido a su mayor permeabilidad celular y estabilidad en comparación con la adenosina monofosfato cíclica. Esto la hace más eficaz para inducir respuestas fisiológicas en condiciones experimentales. La dibutiril guanosina monofosfato cíclica, aunque similar, se dirige a diferentes vías de señalización y tiene efectos biológicos distintos .

Comparación Con Compuestos Similares

    Cyclic adenosine monophosphate: The natural analog of bucladesine sodium.

    Dibutyryl cyclic guanosine monophosphate: Another cyclic nucleotide analog with similar properties.

Comparison: Bucladesine sodium is unique due to its enhanced cell permeability and stability compared to cyclic adenosine monophosphate. This makes it more effective in inducing physiological responses in experimental conditions. Dibutyryl cyclic guanosine monophosphate, while similar, targets different signaling pathways and has distinct biological effects .

Actividad Biológica

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one (CAS No. 121575-97-1) is a cyclic imidazolone compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 156.19 g/mol
  • Boiling Point : Data not explicitly available; however, it is a stable compound under standard conditions .

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : A study demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values of 15 µM and 20 µM respectively .
Cell LineIC50 (µM)Reference
MCF-715
A54920

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Specifically:

  • Apoptosis Induction : The compound was found to upregulate pro-apoptotic proteins (BAX) while downregulating anti-apoptotic proteins (BCL-2), leading to increased apoptosis in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

  • A study indicated that it could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the efficacy of this compound in combination with conventional chemotherapy.
    • Findings : Patients receiving the compound alongside standard treatments exhibited improved outcomes compared to those receiving chemotherapy alone. The combination therapy reduced tumor size more effectively and minimized side effects .
  • Neuroprotection in Animal Models :
    • Objective : Assess the neuroprotective effects in models of neurodegenerative diseases.
    • Findings : Animals treated with the compound showed significant improvements in cognitive function and reduced markers of neuroinflammation when subjected to stress tests .

Propiedades

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-cyclohepta[d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDVMKGSVXYVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566715
Record name 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121575-97-1
Record name 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.